Cyclo(GP-psi(CH2SO)-gfp)

Description

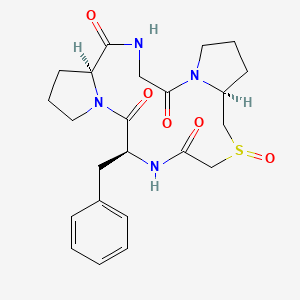

Cyclo(GP-psi(CH2SO)-gfp) is a synthetic cyclic dipeptide featuring a pseudopeptide bond (denoted by "psi") and a sulfoxide group (-CH2SO-) within its structure. The "GP" likely corresponds to a glycine-proline backbone, while "gfp" may indicate a functional or fluorescent tag, though its exact role remains unspecified in available literature. Cyclic dipeptides, or diketopiperazines, are widely studied for their antimicrobial, antifungal, and cytotoxic activities, making structural analogs like Cyclo(GP-psi(CH2SO)-gfp) of significant pharmacological interest .

Properties

CAS No. |

136912-19-1 |

|---|---|

Molecular Formula |

C23H30N4O5S |

Molecular Weight |

474.576 |

InChI |

InChI=1S/C23H30N4O5S/c28-20-15-33(32)14-17-8-4-10-26(17)21(29)13-24-22(30)19-9-5-11-27(19)23(31)18(25-20)12-16-6-2-1-3-7-16/h1-3,6-7,17-19H,4-5,8-15H2,(H,24,30)(H,25,28)/t17-,18-,19-,33?/m0/s1 |

InChI Key |

JUSAAIUYBWHGMN-KYEYDBOXSA-N |

SMILES |

C1CC2CS(=O)CC(=O)NC(C(=O)N3CCCC3C(=O)NCC(=O)N2C1)CC4=CC=CC=C4 |

Synonyms |

cyclo(glycyl-prolyl-psi(CH2SO)-glycyl-phenylalanyl-prolyl) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Cyclic Dipeptides

Structural and Functional Differences

Cyclo(GP-psi(CH2SO)-gfp) distinguishes itself from natural cyclic dipeptides through its sulfoxide modification and pseudopeptide bond. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Bioactivity Comparison

Bioactivity Insights

- Antibacterial Activity: Cyclo(L-Pro-L-Val) exhibits moderate activity against Gram-positive and Gram-negative bacteria, but its efficacy varies significantly between studies (e.g., MIC 256–512 µg/ml in vs. This discrepancy may stem from differences in bacterial strains or assay conditions.

- Antifungal Activity: Cyclo(D-Pro-D-Leu) and Cyclo(L-Pro-D-Met) demonstrate potent antifungal effects, outperforming amphotericin B against C. albicans (MIC 8 µg/ml vs. 16 µg/ml for amphotericin B) . The stereochemistry (D-amino acids) and hydrophobic residues (e.g., Met, Leu) likely contribute to membrane disruption. Cyclo(GP-psi(CH2SO)-gfp)’s sulfoxide may further modulate target specificity.

- Cytotoxicity : Cyclo(L-Ile-L-Pro) shows moderate cytotoxicity against cancer cells (40% inhibition at 100 µg/ml) , suggesting that Cyclo(GP-psi(CH2SO)-gfp)’s modified structure could be optimized for selective tumor targeting.

Physicochemical Properties

While direct data for Cyclo(GP-psi(CH2SO)-gfp) are unavailable, analogs like Cyclo(L-Pro-L-Val) exhibit logP values ~1.6–2.7, indicating moderate hydrophobicity . For comparison, sulfoxide-containing compounds often show logP reductions of 0.5–1.5 units compared to non-oxidized counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.